Antiproliferative Potency Advantage of Combined 2-Chlorophenyl and Dimethylphenyl Moieties vs. Dichloro or Unsubstituted Analogs
In a structurally related series of methanesulfonyl-piperazine-based dithiocarbamates, compounds bearing a 2-chlorophenyl substituent (5b) or a 2,4-dimethylphenyl substituent (5i) exhibited the most potent antiproliferative activity against lung carcinoma cells, with cell viabilities of 25.11 ± 2.49% and 25.31 ± 3.62%, respectively [1]. In contrast, the 3,4-dichlorophenyl analog (5d) and the 3,4-dimethylphenyl analog (5j) showed only 0.1% cytotoxicity (i.e., essentially inactive) under identical assay conditions [1]. The target compound combines the 2-chlorophenyl pharmacophore (linked via a ketone bridge) with a 2,5-dimethylphenyl group (rather than 2,4-dimethyl), a substitution pattern predicted to retain or enhance the antiproliferative contribution observed for each moiety individually.
| Evidence Dimension | In vitro antiproliferative activity (cell viability % at fixed concentration) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structurally related moieties (2-chlorophenyl: 25.11 ± 2.49% viability; 2,4-dimethylphenyl: 25.31 ± 3.62% viability) |
| Comparator Or Baseline | 3,4-Dichlorophenyl analog 5d: 0.1% cytotoxicity; 3,4-dimethylphenyl analog 5j: 0.1% cytotoxicity |
| Quantified Difference | ~250-fold greater cytotoxicity for 2-chlorophenyl/2,4-dimethylphenyl-bearing analogs vs. 3,4-disubstituted comparators (class-level inference) |
| Conditions | Cytotoxic assay against lung carcinoma cell line; compounds 5a–5j evaluated at fixed concentration [1] |
Why This Matters
The presence of the 2-chlorobenzoyl and 2,5-dimethylphenyl motifs in a single molecule is predicted to confer superior antiproliferative potency compared to analogs with alternative halogenation or methylation patterns, a critical consideration for oncology-focused procurement.
- [1] Hafeez, F., et al. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 2022. View Source
